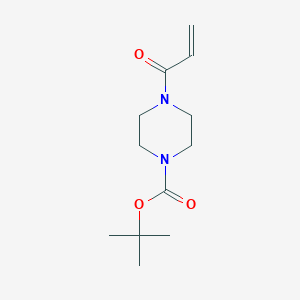

tert-Butyl 4-acryloylpiperazine-1-carboxylate

Description

tert-Butyl 4-acryloylpiperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and an acryloyl moiety at the 4-position of the piperazine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science applications. The tert-butyl group provides steric protection and enhances solubility in organic solvents, while the acryloyl group introduces a reactive α,β-unsaturated ketone capable of participating in Michael additions, polymerizations, or conjugation reactions.

These compounds share a common piperazine-carboxylate backbone but differ in substituents, leading to variations in reactivity, stability, and application.

Properties

IUPAC Name |

tert-butyl 4-prop-2-enoylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-5-10(15)13-6-8-14(9-7-13)11(16)17-12(2,3)4/h5H,1,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWYMLPKVWSPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-acryloylpiperazine-1-carboxylate typically involves the reaction of piperazine-1-carboxylate tert-butyl ester with acryloyl chloride. The reaction is carried out in the presence of a solvent such as dichloromethane (DCM) and a base like pyridine. The reaction mixture is maintained at a low temperature initially and then allowed to reach room temperature naturally .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-acryloylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:

Addition Reactions: The acrylate group can participate in addition reactions with nucleophiles.

Substitution Reactions: The piperazine ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Addition Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

Substitution Reactions: Reagents like alkyl halides or acyl chlorides are used, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, addition reactions with amines can yield amide derivatives, while substitution reactions with alkyl halides can produce N-alkylated piperazine derivatives .

Scientific Research Applications

Drug Synthesis

Pharmaceutical Intermediate

TBAPC serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it can be utilized in the synthesis of piperazine derivatives, which have been studied for their potential in treating conditions such as anxiety and depression .

Case Study: Synthesis of Piperazine Derivatives

A notable application is its use in synthesizing piperazine-based drugs. Research has indicated that derivatives of TBAPC exhibit enhanced biological activity compared to their parent compounds. For example, modifications to the piperazine ring can improve binding affinity to specific receptors, making them more effective as anxiolytics or antidepressants .

Polymer Chemistry

Polymerization Reagent

TBAPC is also used as a monomer in polymer chemistry. Its acrylate group allows for free radical polymerization, leading to the formation of polymers with diverse properties. These polymers can be tailored for specific applications, such as drug delivery systems or hydrogels.

Table 1: Properties of Polymers Derived from TBAPC

| Property | Value |

|---|---|

| Glass Transition Temp | Varies based on formulation |

| Solubility | Water-soluble |

| Biocompatibility | High |

Organic Synthesis

Reagent in Organic Reactions

TBAPC can act as a reagent in various organic reactions, including nucleophilic substitutions and Michael additions. Its utility arises from the reactivity of the acrylate moiety, which can undergo addition reactions with nucleophiles.

Example Reaction: Michael Addition

In a typical Michael addition reaction, TBAPC can react with thiols or amines to form adducts that are useful in further synthetic pathways. This property is particularly valuable in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl 4-acryloylpiperazine-1-carboxylate is primarily related to its ability to interact with biological molecules. The acrylate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The piperazine ring can also interact with various molecular targets, influencing biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular weights, and properties of analogous compounds:

Physicochemical Properties

- Solubility :

- Stability :

Crystallographic and Conformational Insights

- Crystal Packing: Piperazine rings adopt chair conformations in most derivatives (e.g., ). Hydrogen bonding networks (N–H⋯O/N) stabilize structures, as seen in tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate . Aryl substituents (e.g., biphenyl in ) introduce π–π stacking interactions, affecting solubility and melting points.

Biological Activity

tert-Butyl 4-acryloylpiperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, characterization, and biological evaluation, with a focus on its mechanism of action and therapeutic applications.

- Chemical Name: this compound

- CAS Number: 270594-18-8

- Molecular Formula: CHNO

- Molecular Weight: 240.2993 g/mol

- Purity: ≥95% .

Synthesis

The synthesis of this compound involves the reaction of tert-butyl piperazine-1-carboxylate with an appropriate acrylating agent under controlled conditions. The process typically includes the following steps:

-

Reagents Preparation:

- tert-butyl piperazine-1-carboxylate

- Acrylating agent (e.g., acryloyl chloride)

-

Reaction Conditions:

- Solvent: Dimethylformamide (DMF)

- Temperature: Room temperature or slightly elevated

- Time: Several hours until completion.

-

Purification:

- The crude product is purified using column chromatography or recrystallization techniques.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in DNA repair processes such as Poly(ADP-ribose) polymerase (PARP). Inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents, making this compound a candidate for anticancer therapy.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values: The compound demonstrated IC50 values ranging from 10 to 30 µM, indicating effective inhibition of cell proliferation .

Case Studies

- Study on PARP Inhibition:

- Molecular Docking Studies:

Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-acryloylpiperazine-1-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting tert-butyl piperazine-1-carboxylate with acryloyl chloride in the presence of a base. For example, potassium carbonate (K₂CO₃) in 1,4-dioxane at 110°C for 12 hours achieves yields up to 88.7% . Optimization includes adjusting stoichiometry (e.g., 1.5 equivalents of piperazine derivative to acryloyl chloride), solvent choice (polar aprotic solvents like dioxane enhance nucleophilicity), and temperature control to minimize side reactions. Post-reaction purification via silica gel chromatography with hexane/ethyl acetate gradients (8:1 to 4:1) is critical .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- LCMS : Confirms molecular weight (e.g., m/z 243 [M+H-100]+ for related analogs) and purity .

- ¹H/¹³C NMR : Identifies functional groups; for example, the tert-butyl group appears as a singlet at δ 1.49 ppm, while acryloyl protons resonate between δ 5.8–6.5 ppm .

- FT-IR : Validates carbonyl stretches (C=O at ~1700 cm⁻¹) and amide/ester linkages .

- HPLC : Monitors purity (>99%) using reverse-phase columns and UV detection at 254 nm .

Q. How are low yields or impurities addressed during synthesis?

Methodological Answer: Low yields often stem from incomplete substitution or solvent effects. Troubleshooting steps include:

- Reaction Time : Extending duration (e.g., 24 hours) for sluggish reactions .

- Base Selection : Switching to stronger bases like triethylamine for acid-sensitive intermediates.

- Purification : Employing gradient chromatography or recrystallization (e.g., ethyl acetate/hexane) to isolate the product from unreacted starting materials .

Advanced Research Questions

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection uses Bruker APEXII CCD diffractometers with Mo-Kα radiation (λ = 0.71073 Å). Structure solution employs direct methods in SHELXS , followed by refinement via SHELXL (anisotropic displacement parameters for non-H atoms). Hydrogen bonding networks and torsion angles are analyzed using WinGX and ORTEP for visualization . For example, related analogs show piperazine rings in chair conformations with C=O···H-N hydrogen bonds stabilizing the lattice .

Q. How can researchers resolve contradictions in reported yields for analogous piperazine derivatives?

Methodological Answer: Yield discrepancies often arise from subtle variations in:

- Substituent Effects : Electron-withdrawing groups on the acryloyl moiety reduce reactivity, necessitating higher temperatures .

- Catalyst Use : Palladium catalysts (e.g., for cross-coupling analogs) improve efficiency but require inert atmospheres .

- Scaling Effects : Pilot-scale reactions may suffer from inefficient mixing; microfluidic reactors enhance reproducibility . Systematic Design of Experiments (DoE) with parameters like temperature, solvent polarity, and stoichiometry can identify optimal conditions .

Q. What mechanistic insights guide the design of this compound derivatives for biological studies?

Methodological Answer: The acryloyl group enables Michael addition or radical polymerization, useful in drug conjugates. For example:

- Enzyme Inhibition : The piperazine core chelates metal ions in active sites, while acryloyl groups form covalent bonds with cysteine residues .

- Polymerization : UV-initiated crosslinking creates hydrogels for drug delivery; kinetics are monitored via rheology or FT-IR . Computational docking (e.g., AutoDock) predicts binding modes, validated by mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.